4-(benzenesulfonyl)-N-(5-tert-butyl-1,2-oxazol-3-yl)benzamide
Overview
Description
4-(benzenesulfonyl)-N-(5-tert-butyl-1,2-oxazol-3-yl)benzamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a benzamide moiety, with an additional oxazole ring substituted with a tert-butyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(5-tert-butyl-1,2-oxazol-3-yl)benzamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Sulfonylation: The benzenesulfonyl group can be introduced through the reaction of benzene with sulfur trioxide or chlorosulfonic acid, followed by the reaction with an amine to form the sulfonamide.
Coupling Reactions: The final step involves coupling the oxazole derivative with the benzenesulfonyl benzamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(5-tert-butyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may include the use of strong bases or acids, and reagents like halogens, alkyl halides, or organometallic compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfinyl, sulfhydryl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(benzenesulfonyl)-N-(5-tert-butyl-1,2-oxazol-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(5-tert-butyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The oxazole ring and tert-butyl group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(benzenesulfonyl)-N-(1,2-oxazol-3-yl)benzamide: Lacks the tert-butyl group, which may affect its binding properties and reactivity.
4-(benzenesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide: Contains a methyl group instead of a tert-butyl group, leading to differences in steric and electronic effects.
4-(benzenesulfonyl)-N-(5-ethyl-1,2-oxazol-3-yl)benzamide: Contains an ethyl group, which may influence its solubility and reactivity.
Uniqueness
4-(benzenesulfonyl)-N-(5-tert-butyl-1,2-oxazol-3-yl)benzamide is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s overall reactivity and binding properties. This makes it a valuable compound for specific applications where such properties are desired.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(5-tert-butyl-1,2-oxazol-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-20(2,3)17-13-18(22-26-17)21-19(23)14-9-11-16(12-10-14)27(24,25)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPCCVFTKAYBGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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